Aurothiomalate de sodium

Vue d'ensemble

Description

Synthesis Analysis

Sodium aurothiomalate's synthesis involves complex reactions where gold is reduced and coordinated with thiomalate ligands. The precise stoichiometry of reactions toward gold nanoparticle formation, such as those involved in sodium aurothiomalate's synthesis, is crucial. Chen et al. (2018) described a method for the stoichiometric synthesis of water-soluble gold nanoparticles, which provides insights into the careful balance of reactions required for synthesizing gold compounds like sodium aurothiomalate (Chen et al., 2018).

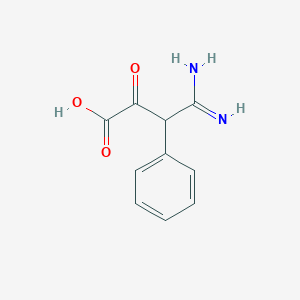

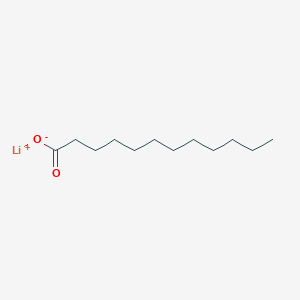

Molecular Structure Analysis

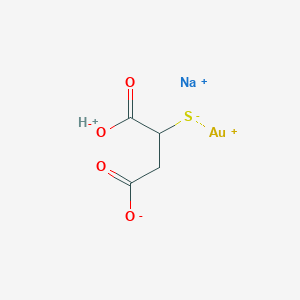

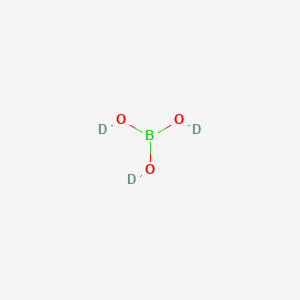

The molecular structure of sodium aurothiomalate is characterized by gold being centrally coordinated to sulfur atoms derived from thiomalate. This coordination is key to its stability and reactivity. Detailed analyses using techniques such as X-ray diffraction and electron microscopy can reveal the arrangement of gold and sulfur atoms, providing insights into the compound's chemical behavior.

Chemical Reactions and Properties

Sodium aurothiomalate participates in various chemical reactions, reflecting its complex behavior as a gold(I) compound. It can interact with serum proteins, as demonstrated by Iqbal et al. (2009), who found that a significant portion of protein-bound gold from aurothiomalate attaches to albumin and globulins, indicating its reactive nature with biological molecules (Iqbal et al., 2009).

Physical Properties Analysis

The physical properties of sodium aurothiomalate, such as solubility, melting point, and molecular weight, are influenced by its gold-thiomalate structure. These properties are critical for its formulation and application in various settings, impacting its stability, distribution, and interaction with biological systems.

Chemical Properties Analysis

The chemical properties of sodium aurothiomalate, including its redox potential, reactivity towards other compounds, and coordination chemistry, are central to its biological effects and its interactions with proteins and DNA. Darabi et al. (2015) explored its reactivity with model proteins, highlighting the distinct chemical interactions that underpin its therapeutic and toxicological profiles (Darabi et al., 2015).

Applications De Recherche Scientifique

Traitement de la polyarthrite rhumatoïde

L'aurothiomalate de sodium est un composé d'or utilisé pour ses effets anti-rhumatismaux immunosuppresseurs . Il est le plus efficace dans la polyarthrite rhumatoïde active progressive et de faible ou nulle valeur en présence de déformations importantes ou dans le traitement d'autres formes d'arthrite .

Gestion du syndrome de Felty

Le syndrome de Felty, une complication de la polyarthrite rhumatoïde, peut être géré avec l'this compound . Ce syndrome est caractérisé par la triade de la polyarthrite rhumatoïde, la neutropénie et la splénomégalie.

Gestion de la polyarthrite rhumatoïde juvénile

La polyarthrite rhumatoïde juvénile, un type d'arthrite qui provoque une inflammation et une raideur des articulations pendant plus de six semaines chez un enfant âgé de 16 ans ou moins, peut également être gérée avec l'this compound .

Gestion de la polyarthrite psoriasique

La polyarthrite psoriasique, une forme d'arthrite qui touche certaines personnes atteintes de psoriasis, peut être gérée avec l'this compound . Les principaux symptômes sont la douleur articulaire, la raideur et l'enflure.

Traitement potentiel de la leishmaniose

Les médicaments à base d'aurothiomalate, tels que l'this compound, pourraient être efficaces contre la leishmaniose . La leishmaniose est un problème majeur de santé publique dans le monde dans de nombreuses parties du monde. Les médicaments antileishmaniens actuels n'ont qu'une efficacité clinique limitée .

Effets cytotoxiques sur les parasites

L'this compound pourrait avoir des effets cytotoxiques sur les parasites via le rôle de faux substrat du thiomalate dans le cycle de l'acide citrique contre le malate .

Effets immunosuppresseurs et anti-inflammatoires

L'this compound a des effets immunosuppresseurs et anti-inflammatoires . Ces effets pourraient être bénéfiques dans diverses affections inflammatoires et auto-immunes.

Effets inhibiteurs sur la production de prostaglandines

Mécanisme D'action

Target of Action

Sodium aurothiomalate, also known as Tauredon, is primarily used for its immunosuppressive anti-rheumatic effects . The precise target of sodium aurothiomalate is unknown, but it is known to inhibit the synthesis of prostaglandins .

Mode of Action

It is known to inhibit the synthesis of prostaglandins . The predominant action is a suppressive effect on the synovitis of active rheumatoid disease .

Biochemical Pathways

Sodium aurothiomalate is known to affect the prostaglandin synthesis pathway . Prostaglandins are bioactive lipids that play key roles in various physiological processes, including inflammation. By inhibiting prostaglandin synthesis, sodium aurothiomalate can help reduce inflammation and other symptoms associated with rheumatoid arthritis .

Pharmacokinetics

Sodium aurothiomalate is rapidly absorbed following intramuscular injection, with peak serum concentrations occurring in 3-6 hours . The apparent volume of distribution is 0.26 +/- 0.051 kg-1 . About 85-90% of the drug is protein-bound . The elimination half-life is between 6-25 days , and it is excreted in urine (60-90%) and faeces (10-40%) .

Result of Action

The primary result of sodium aurothiomalate’s action is the suppression of the synovitis of active rheumatoid disease . This leads to a reduction in inflammation and pain, improving the quality of life for patients with rheumatoid arthritis .

Safety and Hazards

Orientations Futures

Aurothiomalate derivatives are useful for treating rheumatoid arthritis, but have emerged as a promising therapeutic candidate for leishmaniasis . Aurothiomalate-based drugs could be effective against leishmaniasis through two direct and indirect mechanisms . Future studies should evaluate Gold thiomalate against L. major in vitro and in vivo conditions .

Propriétés

IUPAC Name |

disodium;gold(1+);2-sulfidobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S.Au.2Na/c5-3(6)1-2(9)4(7)8;;;/h2,9H,1H2,(H,5,6)(H,7,8);;;/q;3*+1/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIHRIQNJCRFQX-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])[S-])C(=O)[O-].[Na+].[Na+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3AuNa2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39377-38-3 (di-hydrochloride salt, mono-hydrate) | |

| Record name | Gold sodium thiomalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012244574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

390.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in water; practically insoluble in alcohol, ether | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease., ...The effects of aurothiomalate, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease., Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. ...The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothiomalate., Gold dermatosis is mediated, at least in part, by allergic mechanisms | |

| Record name | Sodium aurothiomalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to yellowish-white powder; mixture of mono- and disodium salts | |

CAS RN |

12244-57-4 | |

| Record name | Gold sodium thiomalate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012244574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium aurothiomalate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09276 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sodium aurothiomalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOLD SODIUM THIOMALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)